molecular formula C8H10N2 B12935828 (R)-3-(Azetidin-2-yl)pyridine

(R)-3-(Azetidin-2-yl)pyridine

Cat. No.: B12935828
M. Wt: 134.18 g/mol
InChI Key: KUPJKPMGKUDEHS-MRVPVSSYSA-N
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Description

®-3-(Azetidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring fused to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Azetidin-2-yl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the α-lithiation-borylation of N-Botc azetidine, which is then reacted with α-triisopropylbenzoyloxy organolithiums to give homologated boronic esters. These esters can be further oxidized, homologated, arylated, and deprotected to yield a range of α-substituted azetidines .

Industrial Production Methods

Industrial production methods for ®-3-(Azetidin-2-yl)pyridine are not widely documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity while being cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-3-(Azetidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the azetidine or pyridine rings.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include organolithiums, boronic esters, and oxidizing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted azetidine-pyridine compounds.

Scientific Research Applications

®-3-(Azetidin-2-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ®-3-(Azetidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-2-yl)pyridine
  • 4-(Azetidin-2-yl)pyridine dihydrochloride

Uniqueness

®-3-(Azetidin-2-yl)pyridine is unique due to its specific stereochemistry and the position of the azetidine ring on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to its similar compounds .

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

3-[(2R)-azetidin-2-yl]pyridine

InChI

InChI=1S/C8H10N2/c1-2-7(6-9-4-1)8-3-5-10-8/h1-2,4,6,8,10H,3,5H2/t8-/m1/s1

InChI Key

KUPJKPMGKUDEHS-MRVPVSSYSA-N

Isomeric SMILES

C1CN[C@H]1C2=CN=CC=C2

Canonical SMILES

C1CNC1C2=CN=CC=C2

Origin of Product

United States

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